molecular formula C21H21Ga B13137587 Gallium, tris(4-methylphenyl)- CAS No. 18797-37-0

Gallium, tris(4-methylphenyl)-

Cat. No.: B13137587
CAS No.: 18797-37-0
M. Wt: 343.1 g/mol
InChI Key: XMGDANCQJJDPNK-UHFFFAOYSA-N
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Description

Tri-p-tolylgallium is an organogallium compound characterized by the presence of three p-tolyl groups attached to a central gallium atom. Organogallium compounds, including tri-p-tolylgallium, are known for their applications in organic synthesis and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri-p-tolylgallium can be synthesized through various methods, including the reaction of gallium trichloride with p-tolylmagnesium bromide (a Grignard reagent) in an ether solvent. The reaction proceeds as follows:

GaCl3+3p-TolMgBrGa(p-Tol)3+3MgBrCl\text{GaCl}_3 + 3\text{p-TolMgBr} \rightarrow \text{Ga(p-Tol)}_3 + 3\text{MgBrCl} GaCl3​+3p-TolMgBr→Ga(p-Tol)3​+3MgBrCl

This method involves the use of anhydrous conditions to prevent hydrolysis of the reagents .

Industrial Production Methods

Industrial production of tri-p-tolylgallium typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Tri-p-tolylgallium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tri-p-tolylgallium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial properties due to its ability to disrupt microbial metabolism.

    Medicine: Explored for its potential use in cancer treatment and imaging due to its unique chemical properties.

    Industry: Utilized in the production of semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of tri-p-tolylgallium involves its interaction with molecular targets such as enzymes and cellular membranes. Its ability to form stable complexes with various biomolecules allows it to exert its effects by disrupting normal cellular processes. The pathways involved include inhibition of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri-p-tolylgallium is unique due to the presence of p-tolyl groups, which impart distinct chemical properties and reactivity compared to other organogallium compounds. Its specific structure allows for unique applications in materials science and organic synthesis .

Properties

CAS No.

18797-37-0

Molecular Formula

C21H21Ga

Molecular Weight

343.1 g/mol

IUPAC Name

tris(4-methylphenyl)gallane

InChI

InChI=1S/3C7H7.Ga/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3;

InChI Key

XMGDANCQJJDPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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